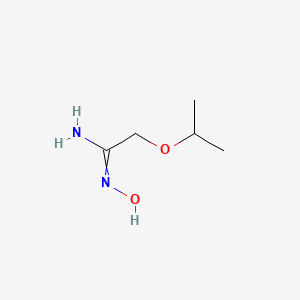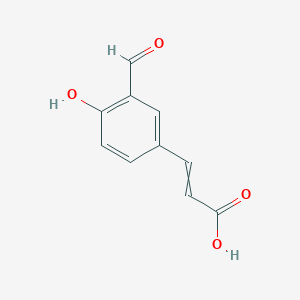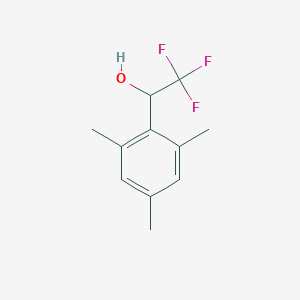
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H11F3O. It is known for its unique structure, which includes a trifluoromethyl group and a trimethylphenyl group. This compound is used in various fields, including organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol typically involves the reaction of trifluoroacetic anhydride with 2,4,6-trimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at low temperatures, around -40°C, in a solvent like carbon disulfide (CS2). This method yields the desired product with a moderate yield of approximately 70% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoroacetophenone, while reduction can produce trifluoroethanol .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it effective in modulating biological pathways and exerting its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-2’,4’,6’-trimethylacetophenone
Uniqueness
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol stands out due to its specific combination of trifluoromethyl and trimethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C11H13F3O |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H13F3O/c1-6-4-7(2)9(8(3)5-6)10(15)11(12,13)14/h4-5,10,15H,1-3H3 |
InChI-Schlüssel |
FLVCXPCTCZOGJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C(F)(F)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)
![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
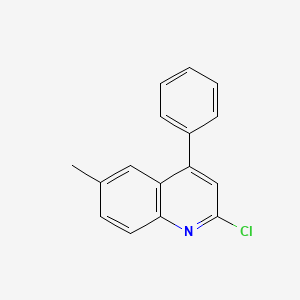
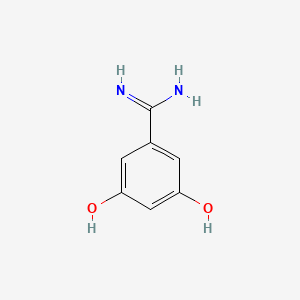

![4-{2-[2-(Ethoxycarbonyl)cyclopentylidene]hydrazin-1-YL}benzoic acid](/img/structure/B11724296.png)
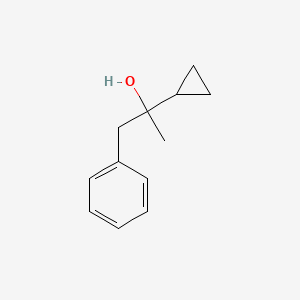


![3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11724317.png)
